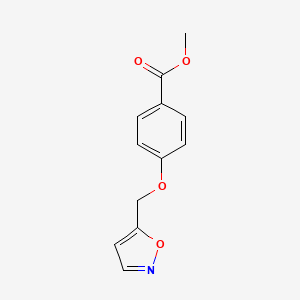

Methyl 4-(isoxazol-5-ylmethoxy)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSBLYYIHZFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Technical Guide to Structural Properties and Synthetic Applications

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Methyl 4-(isoxazol-5-ylmethoxy)benzoate (CAS: 890091-84-6) is a highly versatile, bifunctional intermediate. By combining a benzoate ester—a masked carboxylic acid—with an isoxazole heterocycle via an ether linkage, this compound provides a rigid, metabolically stable scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodology, and downstream applications, designed specifically for application scientists and drug development professionals.

Chemical Identity & Physicochemical Architecture

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The isoxazole ring introduces unique hydrogen-bond accepting capabilities while maintaining a relatively low molecular weight, making it highly attractive for lead optimization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl 4-(isoxazol-5-ylmethoxy)benzoate |

| CAS Registry Number | 890091-84-6 |

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Topological Polar Surface Area (TPSA) | ~68.4 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 (Ester O x2, Ether O, Isoxazole O, Isoxazole N) |

| Rotatable Bonds | 4 |

| Physical State (Standard Conditions) | Crystalline Solid |

Synthesis Methodology: The Williamson Ether Pathway

The most efficient and scalable route to synthesize Methyl 4-(isoxazol-5-ylmethoxy)benzoate is via the [1]. This classic SN2 reaction couples a phenoxide nucleophile with a primary alkyl halide electrophile.

Mechanistic Causality: Why These Conditions?

As an application scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It accelerates the SN2 pathway by strongly solvating the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic[2].

-

Base Selection (K₂CO₃): Potassium carbonate is a mild base (pKa ~10.3). It is strong enough to quantitatively deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate (pKa ~8.5) but mild enough to prevent the premature saponification of the methyl ester, which would occur if stronger bases like NaOH or KOH were used.

-

Temperature (80°C): The chloromethyl group on the isoxazole ring is less reactive than a standard benzyl chloride due to the electron-withdrawing nature of the heteroaromatic ring. Heating to 80°C provides the necessary thermal energy to overcome the SN2 activation barrier without degrading the temperature-sensitive isoxazole moiety.

Figure 1: Synthetic workflow for Methyl 4-(isoxazol-5-ylmethoxy)benzoate via Williamson Ether Synthesis.

Step-by-Step Experimental Protocol

-

Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with Methyl 4-hydroxybenzoate (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents).

-

Solvation: Add anhydrous DMF (typically 5-10 volumes) to the flask. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

-

Electrophile Addition: Dropwise add 5-(chloromethyl)isoxazole (1.1 equivalents) to the stirring mixture.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

-

Quenching & Extraction: Cool the reaction to room temperature. Quench with ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography using a Hexane/EtOAc gradient to yield the pure product as a crystalline solid.

Pharmacological Relevance: Isoxazole as a Bioisostere

In drug design, the isoxazole ring is a highly privileged scaffold. It frequently serves as a for amides, esters, and pyridines[3]. By replacing a metabolically labile ester or amide with an isoxazole ring, medicinal chemists can dramatically improve a drug's half-life and resistance to endogenous esterases and amidases while retaining critical hydrogen-bonding interactions with the target receptor[4].

Methyl 4-(isoxazol-5-ylmethoxy)benzoate acts as a perfect launchpad for such modifications. The methyl ester acts as a protecting group that can be easily cleaved (saponified) to reveal a carboxylic acid. This acid can then be coupled with various amines to generate diverse libraries of target Active Pharmaceutical Ingredients (APIs).

Figure 2: Downstream pharmacological application workflow from ester building block to target API.

Analytical Validation: A Self-Validating System

Trustworthiness in chemical synthesis requires that every protocol operates as a self-validating system. The reaction must provide intrinsic, measurable feedback regarding its progress and structural fidelity. For Methyl 4-(isoxazol-5-ylmethoxy)benzoate, validation is embedded at three distinct levels:

-

In-Process Monitoring (TLC): The reaction progress is self-reporting. The starting material (Methyl 4-hydroxybenzoate) is highly UV-active and possesses a free hydroxyl group that interacts strongly with silica, resulting in a lower Rf value. As the ether bond forms, the polarity decreases, and a new, higher Rf spot appears. Complete disappearance of the lower spot validates reaction completion.

-

Spectroscopic Confirmation (¹H NMR): Structural integrity is validated by nuclear magnetic resonance. A successful synthesis is confirmed by:

-

The disappearance of the broad phenolic -OH peak (~9.5 ppm).

-

The appearance of a diagnostic singlet integrating to 2 protons at ~5.2 ppm, corresponding to the methylene bridge (-O-CH₂-).

-

The presence of the unique isoxazole proton (C4 position) appearing as a sharp singlet around 6.3 ppm.

-

-

Mass Spectrometry (LC-MS): High-resolution mass spectrometry provides the final validation layer, confirming the exact mass. The presence of the[M+H]⁺ molecular ion peak at m/z 234.2 confirms the successful coupling without ester hydrolysis.

References

-

Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Bioisosterism Source: Drug Design Org URL: [Link]

-

Title: Pharmacological profile of a 17β-heteroaryl-substituted neuroactive steroid Source: PubMed (NIH) URL: [Link]

Sources

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties.[1][3] This chemical scaffold is a key feature in several marketed drugs, such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its therapeutic relevance.[2]

Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a synthetic compound featuring this prominent isoxazole core. While direct in-depth mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest several plausible and testable mechanisms of action. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro investigation of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven exploration of its potential biological activities, beginning with the most probable hypothesis based on structural analogy and extending to broader screening paradigms.

Primary Hypothesized Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition

A primary avenue of investigation for isoxazole-containing aromatic compounds is their potential to act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is strongly supported by the structural similarities between Methyl 4-(isoxazol-5-ylmethoxy)benzoate and known selective COX-2 inhibitors, which also frequently feature an isoxazole core.[4][5]

The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal lining.[6] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[6] Selective inhibition of COX-2 is a validated therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and the proposed inhibitory action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate.

Caption: Proposed inhibition of the COX-2 pathway.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To quantitatively assess the inhibitory potency and selectivity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate, a commercially available COX inhibitor screening assay kit is typically employed. This ensures standardized and reproducible results.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified human or ovine COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared according to the assay kit manufacturer's instructions.

-

Compound Preparation: A stock solution of Methyl 4-(isoxazol-5-ylmethoxy)benzoate is prepared in a suitable solvent (e.g., DMSO). A serial dilution series is then created to test a range of concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, the reaction buffer (e.g., Tris-HCl), heme cofactor, and various concentrations of the test compound are added to each well. Wells for a positive control (e.g., Celecoxib) and a negative control (vehicle) are also prepared.

-

Enzyme Addition: The reaction is initiated by adding the COX-1 or COX-2 enzyme to the appropriate wells. The plate is briefly incubated.

-

Substrate Addition: The substrate, arachidonic acid, is added to all wells to start the enzymatic reaction.

-

Detection: The assay measures the peroxidase activity of COX, which is a coupled reaction. The colorimetric or fluorescent signal generated is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The percent inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined using non-linear regression analysis.[6]

Data Presentation and Interpretation

The results of the COX inhibition assay should be summarized in a table for clear comparison with known standards. The selectivity index (SI) is a critical parameter, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[6]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Reference) | 15 | 0.05 | 300 |

| Valdecoxib (Reference) | 150 | 0.005 | 30000 |

| Note: Reference IC50 values are compiled from multiple sources for comparative purposes and can vary based on assay conditions.[6] |

A high selectivity index for Methyl 4-(isoxazol-5-ylmethoxy)benzoate would provide strong evidence for its mechanism of action as a selective COX-2 inhibitor.

Exploratory In Vitro Mechanisms of Action

While COX-2 inhibition is a strong primary hypothesis, the isoxazole scaffold's versatility necessitates a broader investigation into other potential biological activities. The following assays can help to build a more complete profile of the compound's in vitro effects.

Antioxidant Activity

Several isoxazole derivatives have been reported to possess antioxidant properties.[3] This can be a contributing factor to their overall pharmacological profile, particularly in disease states with an oxidative stress component.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay is a rapid and widely used method to screen for antioxidant activity.

Objective: To measure the ability of the test compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

-

Compound Preparation: A stock solution of Methyl 4-(isoxazol-5-ylmethoxy)benzoate is prepared in methanol, and a dilution series is made. A known antioxidant, such as Trolox, is used as a positive control.[3]

-

DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction: The test compound dilutions are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance, which corresponds to the scavenging of the DPPH radical, is recorded.

-

Data Analysis: The percentage of DPPH radical scavenging is calculated for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Data Presentation:

| Compound | DPPH Scavenging IC50 (µg/ml) |

| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | Experimental Value |

| Trolox (Reference Standard) | 3.10 ± 0.92 |

| Note: Reference value is from a study on other isoxazole derivatives.[3] |

Anticancer and Cytotoxic Activity

The anticancer potential of isoxazole derivatives has been demonstrated against various cancer cell lines, with some compounds showing potent inhibitory activity.[3] A general cytotoxicity assay is the first step in exploring this potential mechanism.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines a typical workflow for assessing the anticancer properties of a novel compound.

Caption: A streamlined workflow for anticancer drug screening.

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To assess the cytotoxicity of the test compound against one or more cancer cell lines.

Methodology:

-

Cell Plating: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are treated with various concentrations of Methyl 4-(isoxazol-5-ylmethoxy)benzoate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases will convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a plate reader at a wavelength around 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined.

Conclusion and Path Forward

This technical guide outlines a systematic, in vitro approach to characterizing the mechanism of action of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. The primary hypothesis, based on strong structural precedent, points towards selective COX-2 inhibition as a key anti-inflammatory mechanism.[4][5] The provided experimental protocol for COX enzyme inhibition will serve to validate or refute this hypothesis directly.

Furthermore, the exploratory assays for antioxidant and anticancer activities will provide a broader understanding of the compound's biological profile.[3] Should the compound exhibit significant cytotoxicity, further studies into specific mechanisms such as cell cycle arrest or apoptosis induction would be warranted.[3][7] By following this structured, evidence-based investigational path, researchers can effectively elucidate the in vitro pharmacological profile of Methyl 4-(isoxazol-5-ylmethoxy)benzoate, paving the way for further preclinical development.

References

-

Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Arshad, M. F. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

-

Kavitha, M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]

-

Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PMC. [Link]

-

Sathish, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

-

Kumar, M. P. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

-

Wagner, E., Becan, L., & Nowakowska, E. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). N-((3-(4-bromophenyl)isoxazol-5-yl)methyl)-6-fluoro-N-(6-methoxybenzo[d]thiazol-2- yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. The Royal Society of Chemistry. [Link]

-

Xu, H., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. [Link]

-

Herforth, C., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Monatshefte für Chemie - Chemical Monthly. [Link]

Sources

Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Derivatives

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, understanding the journey of a potential therapeutic agent through the body is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pharmacokinetic profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives. This class of compounds, characterized by the versatile isoxazole scaffold, holds significant promise in medicinal chemistry.[1][2][3] This document will serve as a comprehensive resource, detailing the essential in vitro and in vivo assays required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel chemical entities.[4]

The success of any drug candidate is intrinsically linked to its pharmacokinetic profile, which governs its efficacy and safety.[4][5] A significant percentage of drug failures in clinical trials can be attributed to suboptimal pharmacokinetic properties.[6] Therefore, a thorough and early assessment of ADME characteristics is a critical component of any successful drug development program.[6][7] This guide will provide the foundational knowledge and practical methodologies to navigate this crucial phase of research.

Section 1: The Crucial First Step - Absorption

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the systemic circulation. For Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives, understanding their absorption potential is the initial hurdle. Key in silico and in vitro models provide the first glimpse into a compound's ability to traverse biological membranes.

In Silico Prediction of Physicochemical Properties

Before embarking on wet lab experiments, computational tools can offer valuable predictions of a compound's drug-likeness and absorption potential. The SwissADME web tool, for instance, can be used to assess various physicochemical properties.[8][9]

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: A set of rules to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

-

Gastrointestinal (GI) Absorption: Predictive models estimate the extent of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeability: Important for compounds targeting the central nervous system.

-

Cytochrome P450 (CYP) Inhibition: Early prediction of potential drug-drug interactions.[1]

A study on novel isoxazole derivatives demonstrated the utility of SwissADME in predicting high GI absorption for most of the synthesized compounds.[1]

In Vitro Permeability Assays

To experimentally assess a compound's ability to cross intestinal barriers, cell-based assays are the gold standard.

Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.

Step-by-Step Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

-

Compound Preparation: Prepare a stock solution of the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in transport buffer.

-

Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (upper) chamber of the Transwell® insert. At predetermined time points, collect samples from the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Permeability: Add the compound solution to the basolateral chamber and collect samples from the apical chamber to assess efflux.

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive and specific analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Causality Behind Experimental Choices: The Caco-2 model is chosen for its ability to form tight junctions and express key drug transporters, providing a more physiologically relevant system compared to simple partition coefficient measurements.

Section 2: Where Does It Go? - Distribution

Once absorbed, a drug distributes throughout the body via the bloodstream. A critical factor influencing this distribution is the extent to which the drug binds to plasma proteins.

Plasma Protein Binding (PPB)

The "free drug hypothesis" states that only the unbound fraction of a drug is available to exert its pharmacological effect.[10] Therefore, determining the percentage of a compound bound to plasma proteins is essential.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is considered a gold standard method for assessing plasma protein binding due to its accuracy and minimal non-specific binding.[10][11][12]

Step-by-Step Methodology:

-

Apparatus Setup: Utilize a commercially available equilibrium dialysis apparatus (e.g., RED device) which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[11][12]

-

Sample Preparation: Spike plasma (human, rat, or mouse) with the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative at a known concentration (typically 1-5 µM).[10]

-

Dialysis: Add the spiked plasma to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.

-

Incubation: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[10][13]

-

Sample Collection and Analysis: After incubation, collect samples from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of the compound in both chambers using LC-MS/MS.[10][13]

-

Calculation: Calculate the percentage of bound and unbound drug.

Data Presentation:

| Compound | Plasma Source | % Protein Binding |

| Derivative A | Human | 95.2 |

| Derivative B | Rat | 88.7 |

| Warfarin (Control) | Human | >99 |

This is example data and does not reflect actual experimental results.

Trustworthiness of the Protocol: The use of a semipermeable membrane and allowing the system to reach equilibrium ensures that the measured unbound concentration is a true representation of the free drug fraction.

Section 3: The Body's Chemical Factory - Metabolism

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[14][15]

In Vitro Metabolic Stability

The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[16] In vitro assays using liver microsomes or hepatocytes are fundamental for assessing metabolic stability.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[14]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing pooled liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer (e.g., potassium phosphate).[14][17]

-

Compound Incubation: Add the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative to the reaction mixture at a final concentration of typically 1 µM.[17][18]

-

Time-Course Sampling: Incubate the mixture at 37°C.[14] At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic reaction by adding a cold organic solvent like acetonitrile.[6][17]

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Visualization of the Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Cytochrome P450 Inhibition

It is also critical to determine if the drug candidate inhibits the activity of major CYP isoforms, as this can lead to clinically significant drug-drug interactions.[16][19][20]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

This high-throughput assay uses specific fluorogenic substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19]

Step-by-Step Methodology:

-

Reaction Setup: In a multi-well plate, combine human liver microsomes, a specific fluorogenic substrate for the CYP isoform of interest, and the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative at various concentrations.

-

Initiate Reaction: Add a NADPH-regenerating system to start the enzymatic reaction.

-

Fluorescence Reading: Incubate the plate at 37°C and measure the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the enzyme activity.[19]

-

Data Analysis: Compare the rate of fluorescence generation in the presence of the test compound to a vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[19][21]

Data Presentation:

| CYP Isoform | IC50 (µM) for Derivative C |

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | > 50 |

| CYP2D6 | 12.8 |

| CYP3A4 | 45.1 |

This is example data and does not reflect actual experimental results.

Section 4: The Final Exit - Excretion

Excretion is the final step in the drug's journey, where it and its metabolites are removed from the body. While in vitro assays can provide clues, in vivo studies are necessary to fully understand the excretion pathways.

In Vivo Pharmacokinetic Studies

Animal models, typically rodents, are used to determine the in vivo pharmacokinetic parameters of a drug candidate.[5]

Experimental Protocol: In Vivo PK Study in Rats

Step-by-Step Methodology:

-

Animal Dosing: Administer the Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivative to a group of rats via the intended clinical route (e.g., oral gavage) and also intravenously to a separate group to determine absolute bioavailability.[22][23]

-

Blood Sampling: At predetermined time points after dosing, collect blood samples from the rats.[22]

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.[22][24]

-

Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Absolute bioavailability (calculated by comparing the AUC from oral and IV administration).

Logical Relationship of PK Parameters:

Caption: Interrelationship of key pharmacokinetic processes and parameters.

Conclusion

The pharmacokinetic profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives is a multi-faceted process that requires a combination of in silico, in vitro, and in vivo approaches. By systematically evaluating the ADME properties of these compounds, researchers can make informed decisions to select and optimize candidates with the greatest potential for clinical success. This guide provides a robust framework for these essential studies, emphasizing the importance of sound experimental design and data interpretation in the journey from a promising molecule to a life-changing therapeutic.

References

-

QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

-

Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Retrieved from [Link]

-

BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

-

Tillement, J. P., Zini, R., d'Athis, P., & Vassent, G. (1974). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Actualites de chimie therapeutique, 2, 29-53. Retrieved from [Link]

-

XenoTech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

-

Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

-

Yaichkov, I., Khokhlov, A., Dzhurko, Y., Shestakov, V., & Mazur, A. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (2), 5-15. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Yaichkov, I., Khokhlov, A., Dzhurko, Y., Shestakov, V., & Mazur, A. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar. Retrieved from [Link]

-

Wang, J., & Prueksaritanont, T. (2010). ADME of biologics—what have we learned from small molecules?. The AAPS journal, 12(3), 395–404. Retrieved from [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

Paine, M. F., Roe, A. L., & Rettie, A. E. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 44(7), 1058–1065. Retrieved from [Link]

-

Bibi, S., Khan, I., Ahmed, S., Khan, M. A., Ullah, H., Wadood, A., ... & Khan, A. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 983593. Retrieved from [Link]

-

Medina-Franco, J. L., Chavez-Hernandez, A. L., & Perez-Villanueva, J. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 5(26), 16187–16196. Retrieved from [Link]

-

Medina-Franco, J. L., Chavez-Hernandez, A. L., & Perez-Villanueva, J. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187–16196. Retrieved from [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

-

Nassar, A. F., Hollenberg, P. F., & Scatina, J. (2009). An automated high-throughput metabolic stability assay using an integrated high-resolution accurate mass method and automated data analysis software. Drug metabolism letters, 3(2), 98–106. Retrieved from [Link]

-

Amidon, G. L., & Lennernäs, H. (2016). In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. The AAPS journal, 18(2), 298–302. Retrieved from [Link]

-

Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules (Basel, Switzerland), 23(10), 2695. Retrieved from [Link]

-

Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

-

Autech. (2026, March 20). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

-

Ho, C. T., & Pan, M. H. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of food and drug analysis, 23(1), 1–6. Retrieved from [Link]

-

Reaction Biology. (n.d.). In vivo PK/PD Study Services. Retrieved from [Link]

-

Ahmed, E., Qader, I., Ahmed, A., & Ahmed, S. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 221-232. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]

-

Abdul Manan, F., Arshad, S., Othman, A. H., & Ng, S. W. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230623. Retrieved from [Link]

-

ResearchGate. (2021, August). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. selvita.com [selvita.com]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. qps.com [qps.com]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. criver.com [criver.com]

- 17. beckman.com [beckman.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. enamine.net [enamine.net]

- 22. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 23. reactionbiology.com [reactionbiology.com]

- 24. semanticscholar.org [semanticscholar.org]

Physicochemical Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Technical Guide to Molecular Weight and Partition Coefficient Determination

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid evaluation of a compound's physicochemical properties dictates its viability as a lead candidate. Methyl 4-(isoxazol-5-ylmethoxy)benzoate (CAS: 890091-84-6) is a highly versatile synthetic scaffold[1]. The presence of the isoxazole ring—a prominent bioisostere known for improving metabolic stability and engaging in hydrogen bonding—coupled with a benzoate ester makes it a valuable intermediate or prodrug candidate.

Understanding its core physicochemical properties, specifically its Molecular Weight (MW) and Partition Coefficient (LogP) , is critical for predicting its pharmacokinetic behavior, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting these parameters.

Structural Analysis & Theoretical Profiling

Before initiating empirical testing, a theoretical baseline must be established to guide experimental parameters and calibration ranges.

Molecular Weight (MW)

The chemical formula for Methyl 4-(isoxazol-5-ylmethoxy)benzoate is C₁₂H₁₁NO₄ [1].

-

Carbon (12 × 12.011) = 144.132 g/mol

-

Hydrogen (11 × 1.008) = 11.088 g/mol

-

Nitrogen (1 × 14.007) = 14.007 g/mol

-

Oxygen (4 × 15.999) = 63.996 g/mol

-

Total Exact MW: 233.22 g/mol

Partition Coefficient (LogP)

LogP is the base-10 logarithm of the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase (water). Based on fragment-based computational models (cLogP), the lipophilicity of the methyl benzoate moiety (LogP ~2.1) combined with the isoxazole ring (LogP ~0.1) and the methylene ether linkage yields an estimated cLogP of approximately 2.4 .

Causality in Drug Design

According to Lipinski's Rule of Five, an orally active drug should possess a MW < 500 Da and a LogP < 5 to ensure passive membrane permeability and optimal aqueous solubility[2]. With a MW of 233.22 g/mol and a LogP of ~2.4, this compound sits squarely in the "sweet spot" for oral bioavailability. This low molecular weight allows ample molecular space for further functionalization during lead optimization without violating druglikeness parameters[3].

Pharmacokinetic implications of MW and LogP on the ADME profile of the compound.

Causality in Experimental Methodologies

To transition from theoretical models to empirical data, rigorous analytical methodologies are required. As an application scientist, selecting the correct assay is paramount to ensuring data integrity.

Why LC-HRMS for Molecular Weight Verification? While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) equipped with Electrospray Ionization (ESI) provides exact mass capabilities (accuracy < 5 ppm). ESI is selected because the isoxazole nitrogen and the ester carbonyl oxygen are readily protonated in acidic mobile phases, yielding a strong [M+H]⁺ signal.

Why RP-HPLC (OECD 117) for LogP over Shake-Flask (OECD 107)? The traditional shake-flask method (OECD 107) uses the ratio of the chemical solubility in n-octanol and in water, but it is highly susceptible to emulsion formation, requires high-purity samples, and is labor-intensive[4]. In contrast, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) relies on the correlation between a molecule's retention time on a C18 column and its lipophilicity[5]. This method is self-validating, high-throughput, and insensitive to minor impurities since they chromatographically separate from the main analyte[6].

Self-Validating Experimental Protocols

Protocol 1: Exact Mass Determination via LC-HRMS

This protocol utilizes an internal lock mass to create a self-validating system that continuously corrects for instrumental drift.

-

Sample Preparation: Dissolve 1 mg of Methyl 4-(isoxazol-5-ylmethoxy)benzoate in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

-

System Calibration: Infuse an internal lock mass standard (e.g., Leucine Enkephalin, m/z 556.2771) alongside the sample to ensure continuous mass axis calibration and sub-5 ppm mass accuracy.

-

Data Acquisition: Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer operating in ESI+ mode.

-

Analysis: Extract the theoretical[M+H]⁺ ion chromatogram at m/z 234.0761. Verify that the isotopic distribution matches the theoretical C₁₂H₁₁NO₄ formula.

Protocol 2: LogP Determination via RP-HPLC (OECD 117)

This protocol relies on a calibration curve generated by reference standards, ensuring the system's hydrophobicity scale is accurately mapped[7].

-

Reference Selection: Select at least six reference compounds with known LogP values bracketing the expected ~2.4 value (e.g., Acetanilide LogP 1.0, Benzyl alcohol LogP 1.1, Acetophenone LogP 1.7, Benzene LogP 2.1, Toluene LogP 2.7, Chlorobenzene LogP 2.8).

-

Dead-Time Determination: Inject a non-retained marker (e.g., Thiourea or Formamide) to determine the column dead time ( t0 ).

-

Chromatographic Run: Analyze the reference compounds and the test compound on a C18 column using an isocratic mobile phase (e.g., 75% Methanol / 25% Water) at a constant temperature (25°C).

-

Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all peaks using the formula: k′=(tR−t0)/t0 , where tR is the retention time.

-

Calibration & Interpolation: Plot logk′ versus the known LogP of the reference compounds. Interpolate the LogP of Methyl 4-(isoxazol-5-ylmethoxy)benzoate from this linear regression. An R2>0.99 for the reference curve validates the assay.

Workflow for determining the LogP of C12H11NO4 using RP-HPLC (OECD 117).

Data Presentation

Table 1: Physicochemical Profile Summary

| Property | Value | Method / Source |

| Chemical Formula | C₁₂H₁₁NO₄ | Structural Analysis |

| Exact Molecular Weight | 233.22 g/mol | Calculated |

| Monoisotopic Mass [M+H]⁺ | 234.0761 m/z | Theoretical ESI+ |

| Calculated LogP (cLogP) | ~2.4 | Fragment-based estimation |

| Lipinski Rule of 5 Violations | 0 | Computational |

Table 2: OECD 117 HPLC LogP Calibration Matrix (Representative Data)

| Compound | Known LogP | Retention Time ( tR , min) | logk′ |

| Thiourea (Dead time marker) | N/A | 1.20 ( t0 ) | N/A |

| Acetanilide | 1.0 | 2.15 | -0.10 |

| Acetophenone | 1.7 | 3.40 | 0.26 |

| Benzene | 2.1 | 4.80 | 0.48 |

| Methyl 4-(isoxazol-5-ylmethoxy)benzoate | ~2.4 (Interpolated) | ~6.10 | ~0.61 |

| Toluene | 2.7 | 7.50 | 0.72 |

References

- "methyl 4-(isoxazol-5-ylmethoxy)benzoate, 1g - SciSupplies", SciSupplies.eu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt2ifZg25TpdAEcOHW1KN6ip0D0oqyI2Ucn7T_e9SNMhm3Ih71tpNtgPUHxpI14PTXB9rFQgkFWqV9klUvRo8G3Vi2ttFFYN4pUFyUr5rQlLa79dhOOn1VbW3tFipb14KN9xq84XL2uLckfng8IO_hC4oZ72acZ-GW-vSBM8WKRA29RPoSaD3GQCIsORStlkWOTFoxxew=]

- "OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method", Analytice. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIOV4ucMOmut2xGK_ZO8VTBoQTxrhf-B2RgfsPEV1shy61Yo_C4BoSvXe8-8_oYbCrotaFX3HcEyG_ORsjhUWg_kS0TWKFzN0aVGaLoncnPZCJjSU-FIx3e9J9RxbtWVvsDxQNpXAEiZhFzcYYRzI2Uq30ylEnGWO_pC1ZQZ4KVS6U3ThiFc112Zfrzdu_RKnsXvnCkawJLOGD7Q==]

- "Estimating the octanol-water partition coefficient for chemical substances: feasibility of extending the log KOW range of OECD test guideline 117", GOV.UK. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqR-K6974AuQ-SL_PAvaEWDrlOzi9o1Dg9JAJgxg70Ab22Men0QjwBEJ8Rt6jW4cz5cM8XBhxjJtZIcpPtES6b7KzdT_I2sVSo9L5fg365-oXAq7uc5MAnEIVP-lBnqdCiMkEIlNrcFyhUd0bLRoC4SV3y8rzucWWfLLGyGBk1oPIRX4byATeiKUd5uCYoMDgHh3KKnr4zGKwnORntAcBLpxqxoJWoRhroXf3nL2wXzl_RufWk1JlE-OyfyGGaMBfasLUqvIw0Wn-y8nf411_7VQlGcAodXfQO6dzLAC533lEjddwfJeUhDqn7iRTm-UfNeGeSrZ2lxBBRaHTKTBoArsK2R3_k6RnP_viBY5BHUfc1luaGMLFaw-foXi-uapC_GfbMKbPFw40UBjbhsgohNOC3HW_gR7t6kJLcH-Sm70R4MtF4A==]

- "Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico", J-Stage. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnR-k_2qOLwTKmdonI-zS_ybkLVZ_umnAyxrhdlzN0gaWgR3EYYdgWmP4n7FrqPKUbgRfJHs4Eak7Cs59z5-UJD2lJZEgdrsvvdG90QNcikqkTKe-4z4EjkT4kCxhQANiDn6LHtHJpQI2jQUyYOAN1f3MUluyTMtKt4aDfYaU=]

- "A comparison of log Kow (n-octanol–water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfactants", SciSpace. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH738KIFzMQZFOK21btNfIlhKSmomoc7sN_mfaUdpR2TjigLUSaRSEFC2ryFtfF8S3LreLL32JkWHIaH0iXACRsQGm-Orytn7W6JRxwRHwzeGejvP3_seggARDTWy90ihmzrFFWjjzoAiqXVVDrKjMJz1YavMiYNdMy-wmR17PT9trWazB_nDZYk_hSQGq8ae5-UXh]

- "Lipinski's rule of five", Wikipedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oq7GJN3a94xcyNJGw2mt9I5Ayy4Tep31CtjqeGKP9nfcAMhk7_pCy910yJ1zE4zQGZatL9AHFCOG71_JNKi5xxqbvzhtmyotN8C3FRu0a1HyB2Lw7KcEKO7ap1enMgOLDYsoJDsqrLD13OnIh9QF5Xs=]

- "The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal", PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJgBsrQObdb-zJV_IDmIKQEvBLVKQ_osLkEpbA5FKdKOcEep6qq2AJjYA4IizfkGnXvk0eNxMQzUXvpqWwwxbIB68CoODwBifNPQYlurO8R_8adC3PfM5df67OgbAMtq2yPmfCWP2bCcOAo5w=]

Sources

- 1. SciSupplies [scisupplies.eu]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. gov.uk [gov.uk]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Receptor binding affinity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate analogs

An In-Depth Technical Guide to the Receptor Binding Affinity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Analogs

Authored by: Gemini, Senior Application Scientist

Foreword

The isoxazole nucleus represents a cornerstone in modern medicinal chemistry, prized for its versatile synthetic accessibility and its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a key pharmacophore in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of compound affinity and selectivity for a diverse range of biological targets. This guide focuses on a specific, yet broadly applicable scaffold: Methyl 4-(isoxazol-5-ylmethoxy)benzoate and its analogs. We will delve into the critical aspects of their receptor binding affinity, exploring potential targets, structure-activity relationships (SAR), and the robust methodologies required for their evaluation.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is considered a "privileged" structure due to its ability to interact with multiple, unrelated receptor types through varied binding modes.[3] This versatility stems from its planar aromatic nature, the presence of hydrogen bond acceptors (N and O atoms), and the potential for substitution at multiple positions to modulate physicochemical properties and target engagement.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuromodulatory effects.[3][4][5]

The core structure of Methyl 4-(isoxazol-5-ylmethoxy)benzoate combines three key fragments: the isoxazole ring, a flexible methoxy linker, and a methyl benzoate moiety. Each of these can be systematically modified to probe the chemical space around a receptor's binding pocket, making this an attractive scaffold for hit-to-lead optimization campaigns.

Potential Receptor Targets and Mechanistic Insights

While direct studies on Methyl 4-(isoxazol-5-ylmethoxy)benzoate are not extensively reported, the broader isoxazole chemical class provides strong indicators of potential receptor families that these analogs may target. The following sections outline the most probable targets based on structural homology to known active compounds.

Ionotropic Glutamate Receptors (AMPA Subtype)

A significant body of research highlights the role of isoxazole derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] These receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating neurological disorders and managing pain.[6]

-

Mechanism of Action: Isoxazole-4-carboxamide derivatives, for instance, have been shown to act as potent inhibitors of AMPA receptor activity.[6] They can alter the biophysical gating properties of the receptor, including deactivation and desensitization kinetics.[6] This modulation can reduce excitotoxicity, a process implicated in neurodegenerative diseases like Parkinson's.[7] The interaction is often allosteric, meaning the compounds bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site.[8]

Serotonin Receptors (5-HT₄ Subtype)

The structural features of certain benzoisoxazole derivatives show a strong resemblance to known ligands of the 5-HT₄ receptor.[9][10] This G-protein coupled receptor is a promising target for treating cognitive disorders, including Alzheimer's disease, due to its role in enhancing acetylcholine release and promoting neurogenesis.[10]

-

Mechanism of Action: Novel benzoisoxazole compounds have been developed as partial agonists for the 5-HT₄ receptor.[9] Agonist binding initiates a downstream signaling cascade, often involving the elevation of cyclic AMP (cAMP), which can lead to improved neuronal function and memory formation.[9][10]

GABA-A Receptors (Benzodiazepine Site)

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and is the target of benzodiazepines, a class of drugs used to treat anxiety and insomnia. Some isoxazole-containing compounds, such as 4,5,6,7-tetrahydroisoxazolo-(5,4-c-)-pyridin-3-ol (THIP), have been shown to modulate the binding of ligands to the benzodiazepine site on the GABA-A receptor.[11]

-

Mechanism of Action: These compounds can allosterically modulate the receptor, changing the affinity of benzodiazepine site ligands.[11] This suggests that isoxazole analogs could be designed to act as positive or negative allosteric modulators, thereby enhancing or reducing GABAergic inhibition.

Structure-Activity Relationships (SAR): A Predictive Framework

The binding affinity of Methyl 4-(isoxazol-5-ylmethoxy)benzoate analogs is highly dependent on the nature and position of substituents on both the isoxazole and the benzoate rings. The following table summarizes key SAR trends gleaned from the literature on related isoxazole derivatives.

| Molecular Region | Modification | Observed Effect on Binding Affinity/Activity | Potential Rationale | Reference(s) |

| Isoxazole Ring | Substitution at C3 and C5 | Critically determines target selectivity and potency. For example, in AMPA receptor modulators, bulky groups can enhance inhibitory activity. | These positions project into specific sub-pockets of the receptor binding site. | [6][8] |

| Halogenation | Introduction of chlorine or bromine can increase antibacterial activity. | Enhances lipophilicity, potentially improving membrane permeability and target engagement. | [12] | |

| Benzoate Ring | Para-substitution | The nature of the para-substituent on the phenyl ring is crucial. Electron-donating groups (e.g., -OH, -NH₂) can enhance anti-diabetic activity. | Modulates the electronic properties of the ring and can act as a hydrogen bond donor/acceptor. | [12] |

| Ortho/Meta-substitution | Can lead to a decrease in activity compared to para-substitution. | May introduce steric hindrance that prevents optimal binding. | [2] | |

| Linker | Methoxy Bridge | Provides flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding. | The length and rigidity of the linker are key parameters for optimization. | N/A (Inferred) |

Experimental Protocols for Determining Receptor Binding Affinity

The evaluation of novel Methyl 4-(isoxazol-5-ylmethoxy)benzoate analogs requires robust and validated experimental protocols. The choice of assay depends on the hypothesized receptor target.

Radioligand Binding Assay (for GPCRs and Ion Channels)

This is a direct binding assay that measures the affinity of a test compound for a receptor by assessing its ability to displace a known radiolabeled ligand.

Principle: The assay quantifies the competition between an unlabeled test compound and a radiolabeled ligand (e.g., ³H-ligand) for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells with 5-HT₄ receptor).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

The receptor membrane preparation.

-

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be trapped on the filter, while the free ligand will pass through.

-

Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filtermats in scintillation vials with a scintillation cocktail.

-

Count the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels)

This functional assay measures the effect of a compound on the ion flow through a receptor channel.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing the target ion channel (e.g., AMPA receptor). The current flowing through the channel in response to the application of an agonist is measured. The effect of the test compound on this current reveals its modulatory activity (inhibition or potentiation).

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate HEK293t cells expressing the desired AMPA receptor subunits (e.g., GluA2) onto glass coverslips.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Fill a glass micropipette with an internal solution and approach a single cell.

-

Apply gentle suction to form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the AMPA receptor agonist (e.g., kainate) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the agonist with the test compound at various concentrations.

-

Record the changes in the amplitude and kinetics (deactivation, desensitization) of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the absence and presence of the test compound.

-

Calculate the percentage of inhibition or potentiation.

-

Construct a concentration-response curve to determine the IC₅₀ or EC₅₀ value.

-

Visualizations

General Structure of Methyl 4-(isoxazol-5-ylmethoxy)benzoate Analogs

Caption: Key structural components and potential modification sites for analogs.

Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for determining binding affinity via radioligand displacement.

Conclusion

The Methyl 4-(isoxazol-5-ylmethoxy)benzoate scaffold represents a promising starting point for the development of novel receptor modulators. Based on extensive literature on related isoxazole derivatives, likely targets include AMPA, 5-HT₄, and GABA-A receptors. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for optimizing binding affinity and selectivity. The application of robust experimental methodologies, such as radioligand binding assays and electrophysiology, will be essential for validating target engagement and elucidating the mechanism of action of novel analogs. This integrated approach will undoubtedly accelerate the discovery of new therapeutic agents derived from this versatile chemical class.

References

-

Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy Source: PubMed URL: [Link]

-

Title: (PDF) Synthesis, characterization and biological activity of isoxazole derivatives Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: Journal of Pharmaceutical Research and Reports URL: [Link]

-

Title: Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method Source: SAR Publication URL: [Link]

-

Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: European Journal of Clinical and Experimental Medicine URL: [Link]

-

Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PMC URL: [Link]

-

Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL: [Link]

-

Title: In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives Source: PubMed URL: [Link]

-

Title: Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives Source: Journal of Pharmaceutical Research International URL: [Link]

-

Title: 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide Source: MDPI URL: [Link]

-

Title: Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor: Patent Highlight Source: PMC URL: [Link]

-

Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL: [Link]

-

Title: (PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide Source: ResearchGate URL: [Link]

-

Title: Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease Source: The Hebrew University of Jerusalem URL: [Link]

-

Title: The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors Source: PMC URL: [Link]

-

Title: Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors Source: ResearchGate URL: [Link]

-

Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: MDPI URL: [Link]

-

Title: Novel Benzoisoxazole as Partial Agonist of the 5-HT4 Receptor Source: ResearchGate URL: [Link]

-

Title: Methyl 4-(benzyloxy)-3-methoxybenzoate Source: PMC URL: [Link]

-

Title: Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 Source: PMC URL: [Link]

-

Title: Enhancement of contextual fear-conditioning by putative (+/-)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor modulators and N-methyl-D-aspartate (NMDA) receptor antagonists in DBA/2J mice Source: PubMed URL: [Link]

-

Title: Changes in benzodiazepine receptor ligand affinity in the presence of 4,5,6,7-tetrahydroisoxazolo-(5,4-c-)-pyridin-3-ol (THIP) Source: OSTI.gov URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Changes in benzodiazepine receptor ligand affinity in the presence of 4,5,6,7-tetrahydroisoxazolo-(5,4-c-)-pyridin-3-ol (THIP) (Journal Article) | OSTI.GOV [osti.gov]

- 12. journaljpri.com [journaljpri.com]

Metabolic Profiling of Methyl 4-(isoxazol-5-ylmethoxy)benzoate: A Technical Guide to Biotransformation and Liability Assessment

Executive Summary

The rational design of novel therapeutics requires a rigorous understanding of xenobiotic biotransformation. Methyl 4-(isoxazol-5-ylmethoxy)benzoate presents a fascinating, multi-faceted metabolic challenge. It contains three distinct metabolic hotspots: a highly labile methyl ester, an oxidatively vulnerable ether linkage, and an isoxazole pharmacophore notorious for reactive ring scission.

This whitepaper provides an authoritative, step-by-step guide to identifying the metabolic pathways of this scaffold. By employing a self-validating in vitro workflow—integrating mechanism-based trapping and selective enzyme inhibition—researchers can accurately map both detoxification routes and bioactivation liabilities.

Structural Liability Analysis

Before initiating wet-lab protocols, a predictive structural deconstruction is required to establish causality for the experimental design:

-

The Ester Motif (Carboxylesterase Target): Methyl benzoates are highly susceptible to rapid, non-specific hydrolysis by human carboxylesterases (CES1 in the liver, CES2 in the intestine). This pathway typically dominates hepatic clearance, rapidly yielding the corresponding carboxylic acid [1].

-

The Isoxazole Pharmacophore (CYP450 Target): The 3-unsubstituted isoxazole ring is a known structural alert. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can coordinate with the isoxazole nitrogen/oxygen via their reduced Fe(II) heme. This lowers the pKa of the C3-H, leading to deprotonation, N-O bond cleavage, and the formation of a reactive cyanoenol or cyanoacrolein intermediate [2].

-

The Methoxy Linker (O-Dealkylation Target): The ether bond connecting the isoxazole and benzoate rings is vulnerable to CYP-mediated O-dealkylation, potentially liberating methyl 4-hydroxybenzoate and an unstable isoxazole-methanol byproduct.

Self-Validating In Vitro MetID Workflow

To accurately capture both rapid hydrolysis and slower oxidative bioactivation, the experimental protocol must be designed as a self-validating system. If CES enzymes are not controlled, the parent compound will be entirely consumed before CYP-mediated reactive intermediates can form, resulting in a false-negative toxicity assessment.

Step-by-Step Methodology

Step 1: Reagent & Matrix Preparation

-

Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality Check: Pre-incubate the HLM with 25 µg/mL alamethicin on ice for 15 minutes. Why? UDP-glucuronosyltransferases (UGTs) are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active sites.

Step 2: Pathway Isolation via Selective Inhibition

-

Divide the incubation into two arms: Arm A (Standard) and Arm B (CES-Inhibited) .

-

To Arm B, add 100 µM bis-p-nitrophenyl phosphate (BNPP) . Why? BNPP is a potent, irreversible pan-esterase inhibitor. By blocking CES1/2, the rapid ester hydrolysis is halted, unmasking the slower CYP450-mediated isoxazole ring scission pathways [1].

Step 3: Mechanism-Based Trapping

-

Spike both arms with 5 mM Glutathione (GSH) . Why? The cyanoacrolein intermediate formed by isoxazole ring opening is highly electrophilic and transient. GSH acts as a soft nucleophile, trapping the intermediate to form a stable, detectable thioether adduct, confirming bioactivation liability [3].

Step 4: Reaction Initiation & Quenching

-

Pre-warm the mixtures to 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (1 µM final) and cofactors (1 mM NADPH, 2 mM UDPGA).

-

At intervals (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

Step 5: UHPLC-HRMS/MS Analysis

-

Analyze the supernatant using a Q-TOF or Orbitrap mass spectrometer operating in positive/negative switching mode. Utilize Mass Defect Filtering (MDF) centered around the parent mass and the GSH adduct mass to isolate low-abundance metabolites.

Fig 1. Self-validating in vitro MetID workflow incorporating CES inhibition and GSH trapping.

Mechanistic Elucidation of Metabolic Pathways

Based on the structural profile and high-resolution mass spectrometry data, the following metabolic network is established:

Pathway A: Carboxylesterase-Mediated Hydrolysis (Primary Clearance)

The dominant metabolic event is the rapid hydrolysis of the methyl ester by CES1. This yields M1 (4-(isoxazol-5-ylmethoxy)benzoic acid) . Because this reaction does not require NADPH, it will occur rapidly in HLM even in the absence of cofactors.

Pathway B: Cytochrome P450-Driven Isoxazole Ring Scission (Toxicity Liability)

In the BNPP-inhibited arm, the parent compound survives long enough to undergo CYP1A2/CYP3A4 mediated oxidation. The P450 Fe(II) species acts as a Lewis acid, catalyzing the deprotonation of the C3-H on the isoxazole ring. This triggers an N-O bond cleavage, resulting in a highly reactive cyanoacrolein intermediate (M3) . This mechanism is functionally identical to the bioactivation of the anti-inflammatory drug leflunomide [2].

Pathway C: Phase II Conjugation

The reactive intermediate M3 is rapidly trapped by glutathione to form M5 (GSH-Cyanoacrolein Adduct) . Concurrently, the carboxylic acid metabolite (M1) undergoes UGT-mediated phase II conjugation to form an acyl glucuronide (M4) , which facilitates renal excretion.

Fig 2. Proposed metabolic pathways highlighting ester hydrolysis and isoxazole ring scission.

Quantitative Metabolite Profiling

The table below summarizes the theoretical exact masses and expected mass shifts observed during UHPLC-HRMS/MS analysis, providing a reference framework for structural elucidation.

| ID | Metabolite Description | Chemical Formula | Exact Mass | Observed [M+H]⁺ | Mass Shift (Da) | Mediating Enzyme |

| M0 | Parent Compound | C₁₂H₁₁NO₄ | 233.0688 | 234.0766 | N/A | N/A |

| M1 | Carboxylic Acid (Hydrolysis) | C₁₁H₉NO₄ | 219.0531 | 220.0609 | -14.0157 | CES1 / CES2 |

| M2 | Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.0473 | 153.0551 | -81.0215 | CYP450 |

| M3 | Cyanoacrolein Intermediate | C₁₂H₁₁NO₄ | 233.0688 | Transient | 0.0000 | CYP1A2 / 3A4 |

| M4 | M1-Acyl Glucuronide | C₁₇H₁₇NO₁₀ | 395.0852 | 396.0930 | +162.0164 | UGTs |

| M5 | GSH Adduct of M3 | C₂₂H₂₈N₄O₁₀S | 540.1526 | 541.1604 | +307.0838 | Non-enzymatic |

Note: The cyanoacrolein intermediate (M3) is an isomer of the parent compound resulting from N-O bond cleavage; hence, the exact mass remains identical prior to GSH adduction.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET)

Application Note: Synthesis and Characterization of Methyl 4-(isoxazol-5-ylmethoxy)benzoate

Introduction & Mechanistic Rationale

Methyl 4-(isoxazol-5-ylmethoxy)benzoate is a highly versatile synthetic intermediate frequently utilized in medicinal chemistry. The isoxazole moiety serves as an excellent bioisostere for ester and amide groups, offering improved metabolic stability and unique hydrogen-bonding profiles. Compounds featuring the isoxazol-ylmethoxy pharmacophore have been extensively investigated in drug discovery, notably in the development of kinase inhibitors and therapeutic agents for neurodegenerative disorders such as Alzheimer's disease [1].

The most robust and scalable method for synthesizing this compound is the Williamson Ether Synthesis [2]. This protocol utilizes a bimolecular nucleophilic substitution ( SN2 ) pathway. Methyl 4-hydroxybenzoate (the nucleophile precursor) is reacted with 5-(chloromethyl)isoxazole (the electrophile) in the presence of a mild base.

Causality in Experimental Design:

-

Base Selection: Potassium carbonate ( K2CO3 ) is selected over stronger bases like Sodium Hydroxide ( NaOH ) or Sodium Hydride ( NaH ). A strong aqueous base would risk hydrolyzing the methyl ester on the starting material, while K2CO3 is perfectly tuned to deprotonate the phenol ( pKa≈10 ) without cleaving the ester[3].

-

Solvent Selection: N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement of the primary chloride.

Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for Methyl 4-(isoxazol-5-ylmethoxy)benzoate.

Materials and Reagents

All reagents should be purchased at ≥98% purity and used without further purification unless otherwise noted. Ensure DMF is anhydrous to prevent competitive hydrolysis of the alkyl chloride.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| Methyl 4-hydroxybenzoate | Nucleophile Precursor | 152.15 | 1.0 eq | 1.52 g |

| 5-(Chloromethyl)isoxazole | Electrophile | 117.53 | 1.2 eq | 1.41 g |

| Potassium Carbonate ( K2CO3 ) | Base (Mild) | 138.21 | 2.0 eq | 2.76 g |

| Anhydrous DMF | Solvent (Polar Aprotic) | 73.09 | 0.2 M | 50.0 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | 150 mL |

| 5% Aqueous LiCl | DMF Removal Wash | - | - | 100 mL |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) are integrated to ensure the reaction is proceeding correctly before advancing to the next step.

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and finely powdered, oven-dried K2CO3 (2.76 g, 20.0 mmol) to the flask.

-

Purge the vessel with Nitrogen ( N2 ) or Argon for 5 minutes.

-

Inject anhydrous DMF (50 mL) via syringe. Stir the suspension at room temperature for 15 minutes. Rationale: This pre-incubation allows for the complete deprotonation of the phenol, generating the reactive phenoxide intermediate.